alpha-D-glucose-6-phosphate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

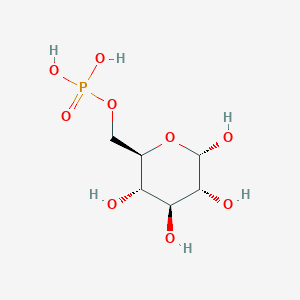

Alpha-D-glucose 6-phosphate is a D-glucopyranose 6-phosphate where alpha-D-glucose is the sugar component. It has a role as a mouse metabolite. It derives from an alpha-D-glucose. It is a conjugate acid of an alpha-D-glucose 6-phosphate(2-).

Aplicaciones Científicas De Investigación

Enzyme Deficiency and Drug Reactions

Alpha-D-glucose-6-phosphate plays a critical role in glucose metabolism and is closely associated with Glucose-6-phosphate dehydrogenase (G6PD) deficiency. G6PD deficiency, the most common human enzyme defect, affects an estimated 400 million people globally. This condition can lead to drug-induced hemolysis, the most common adverse effect. The review by Youngster et al. (2010) provides insights into which medications can cause hemolytic anemia in patients with G6PD deficiency, offering guidance on medication use for these individuals (Youngster et al., 2010).

Metabolic Disorders and Diabetes Research

G6PD deficiency has implications in metabolic disorders such as diabetes mellitus (DM). Kavakiotis et al. (2017) conducted a systematic review on the application of machine learning and data mining in diabetes research, highlighting the importance of genetic data, including G6PD deficiency, in understanding DM's etiopathophysiology and management (Kavakiotis et al., 2017).

G6PD Deficiency and Malaria

G6PD deficiency also intersects with malaria research. The deficiency provides some protection against malaria due to the altered red blood cells, which are less hospitable to malaria parasites. Guindo et al. (2007) found that the A- form of G6PD deficiency offers significant protection against severe malaria, particularly in hemizygous males, but not in heterozygous females (Guindo et al., 2007).

Exercise and G6PD Deficiency

The relationship between exercise and G6PD deficiency is explored in the context of oxidative stress. Georgakouli et al. (2019) discuss how exercise, which increases oxidative stress, could potentially affect individuals with G6PD deficiency. The study suggests that while exercise could theoretically exacerbate the risk of hemolysis in G6PD-deficient individuals, empirical evidence on this relationship remains sparse (Georgakouli et al., 2019).

Pharmacogenetics and Medication Safety

Expanded guidelines by the Clinical Pharmacogenetics Implementation Consortium (CPIC) consider G6PD genotype in medication safety. The guideline classifies medications based on their risk of inducing hemolysis in G6PD-deficient patients, providing a valuable resource for clinicians to make informed prescribing decisions (Gammal et al., 2022).

Propiedades

Número CAS |

15209-11-7 |

|---|---|

Nombre del producto |

alpha-D-glucose-6-phosphate |

Fórmula molecular |

C6H13O9P |

Peso molecular |

260.14 g/mol |

Nombre IUPAC |

[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5-,6+/m1/s1 |

Clave InChI |

NBSCHQHZLSJFNQ-DVKNGEFBSA-N |

SMILES isomérico |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)OP(=O)(O)O |

SMILES |

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |

SMILES canónico |

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |

Otros números CAS |

15209-11-7 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.